![molecular formula C18H24ClN5O2S B2924362 N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride CAS No. 1216792-31-2](/img/structure/B2924362.png)
N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a useful research compound. Its molecular formula is C18H24ClN5O2S and its molecular weight is 409.93. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(2-(dimethylamino)ethyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrazole core, a methoxybenzo[d]thiazole moiety, and a dimethylaminoethyl side chain. The molecular formula is C17H24ClN3O2S, with a molecular weight of approximately 397.9 g/mol. This unique configuration allows for interaction with various biological targets, contributing to its pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C₁₇H₂₄ClN₃O₂S |
Molecular Weight | 397.9 g/mol |
CAS Number | 1216685-07-2 |
Anticancer Properties
Research indicates that compounds similar to this compound exhibit promising anticancer activity. A study highlighted that pyrazole derivatives can inhibit tumor cell growth through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with similar structures have shown IC50 values as low as 0.51 µM against A549 lung cancer cells, demonstrating significant potency in inhibiting cell proliferation .
Anti-inflammatory Effects
The compound has also been evaluated for anti-inflammatory properties. In vitro studies have demonstrated that derivatives can inhibit pro-inflammatory cytokines such as TNF-α and IL-6. For example, certain pyrazole derivatives exhibited up to 85% inhibition of TNF-α at concentrations of 10 µM compared to standard anti-inflammatory drugs like dexamethasone .
Antimicrobial Activity
Additionally, the compound's structural components suggest potential antimicrobial activity. Similar pyrazole compounds have been tested against various bacterial strains, including E. coli and Staphylococcus aureus, showing significant antibacterial effects . The presence of specific functional groups in the compound enhances its interaction with bacterial enzymes, leading to effective inhibition of microbial growth.
The biological activity of this compound is attributed to its ability to modulate enzyme activity and receptor interactions:
- Enzyme Inhibition : The compound may act as an inhibitor for enzymes involved in cancer progression and inflammation.
- Receptor Modulation : It may interact with specific receptors on cell membranes, altering signaling pathways that regulate cell growth and immune responses.
Case Studies
Several studies have reported on the synthesis and evaluation of similar compounds:
- Synthesis and Anticancer Evaluation : A study synthesized various pyrazole derivatives and assessed their anticancer properties against several cell lines. Compounds showed varying degrees of cytotoxicity with some achieving IC50 values below 1 µM against aggressive cancer types .
- Anti-inflammatory Activity Assessment : Another research focused on evaluating the anti-inflammatory potential of pyrazole derivatives in animal models, demonstrating significant reductions in edema and inflammatory markers .
Properties
IUPAC Name |
N-[2-(dimethylamino)ethyl]-N-(4-methoxy-1,3-benzothiazol-2-yl)-1,5-dimethylpyrazole-3-carboxamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N5O2S.ClH/c1-12-11-13(20-22(12)4)17(24)23(10-9-21(2)3)18-19-16-14(25-5)7-6-8-15(16)26-18;/h6-8,11H,9-10H2,1-5H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZYFAULEFGLMRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C(=O)N(CCN(C)C)C2=NC3=C(C=CC=C3S2)OC.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24ClN5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.